N,4-Dimethyl-3-nitroaniline chemical structure and molecular weight
N,4-Dimethyl-3-nitroaniline chemical structure and molecular weight
This technical guide is structured as a high-level monograph for drug development professionals, focusing on the physicochemical properties, synthesis, and application of N,4-Dimethyl-3-nitroaniline .
Executive Summary
N,4-Dimethyl-3-nitroaniline (CAS: 33992-16-4) is a specialized nitro-aromatic intermediate used primarily in the synthesis of heterocyclic pharmaceutical agents. Structurally defined by a toluene core with an N-methylated amine and a meta-nitro group, it serves as a critical scaffold for developing Heat Shock Factor 1 (HSF1) inhibitors and Pirin ligands. This guide details its structural characterization, validated synthetic protocols, and safety profile for laboratory handling.
Part 1: Structural Identification & Physicochemical Properties[1]
Chemical Identity
The molecule is a derivative of p-toluidine, characterized by the presence of an electron-withdrawing nitro group ortho to the methyl substituent and an electron-donating N-methylamino group.
| Property | Data |
| IUPAC Name | N,4-Dimethyl-3-nitroaniline |
| Common Synonyms | N-Methyl-3-nitro-p-toluidine; 4-(Methylamino)-2-nitrotoluene |
| CAS Registry Number | 33992-16-4 |
| Molecular Formula | |
| Molecular Weight | 180.21 g/mol |
| SMILES | CNc1ccc(C)c(c1)=O |
| Appearance | Red amorphous solid or crystalline powder |
Electronic & Steric Profile
-
Electronic Push-Pull System: The molecule exhibits a strong dipole moment. The N-methylamino group (C1) acts as a strong resonance donor (+M), while the nitro group (C3) acts as a strong resonance acceptor (-M). This conjugation bathochromically shifts its absorption, resulting in its characteristic deep red/orange color.
-
Steric Hindrance: The proximity of the nitro group (C3) to the methyl group (C4) creates steric strain, forcing the nitro group slightly out of planarity with the benzene ring. This conformation impacts downstream coupling reactions, particularly in nucleophilic aromatic substitutions (
).
Part 2: Synthetic Pathways & Process Chemistry
Retrosynthetic Analysis
The most reliable route to N,4-Dimethyl-3-nitroaniline avoids the direct nitration of N,4-dimethylaniline, which suffers from poor regioselectivity (yielding mixtures of 2-nitro and 3-nitro isomers). Instead, the preferred pathway utilizes 4-methyl-3-nitroaniline (MNPT) as the starting material, ensuring the nitro group is already established in the correct position before N-methylation.
Validated Synthesis Protocol
Reaction Type: Selective N-Alkylation via Reductive Amination or Alkyl Halide Substitution.
Reagents:
-
Substrate: 4-Methyl-3-nitroaniline (CAS 119-32-4)[1]
-
Methylating Agent: Methyl Iodide (
) or Paraformaldehyde/ -
Base: Potassium Carbonate (
) or Pyridine -
Solvent: DMF or Acetonitrile (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 4-methyl-3-nitroaniline in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add 1.5 eq of anhydrous
to the solution. Stir at room temperature for 15 minutes to deprotonate the amine. -
Methylation: Dropwise add 1.1 eq of Methyl Iodide (
) at 0°C. Note: Stoichiometry is critical to prevent over-methylation to the N,N-dimethyl quaternary salt. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3); the product is less polar than the starting primary amine.
-
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over , and concentrate.[2] -
Purification: Flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).
Figure 1: Synthetic workflow for the selective N-methylation of 4-methyl-3-nitroaniline.
Part 3: Analytical Characterization
To validate the identity of synthesized N,4-Dimethyl-3-nitroaniline, the following spectroscopic data should be referenced. The presence of the N-methyl doublet is the key differentiator from the starting material.
Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
(Chloroform-d) -
Key Signals:
-
2.95 ppm (Doublet, 3H,
): Represents the N-methyl group. The doublet splitting confirms coupling to the single NH proton. - 2.45 ppm (Singlet, 3H): Represents the aryl methyl group at C4.
- 3.8–4.0 ppm (Broad singlet, 1H): The NH proton (exchangeable).
- 7.18 ppm (Doublet, 1H): Aromatic proton at C5 (ortho to methyl).
- 7.30–7.50 ppm (Multiplet, 2H): Aromatic protons at C2 and C6.
-
2.95 ppm (Doublet, 3H,
Infrared Spectroscopy (FT-IR)
-
3401 cm⁻¹: N-H stretch (Secondary amine).
-
1526 cm⁻¹: Asymmetric
stretch (Diagnostic for nitro group). -
1321 cm⁻¹: Symmetric
stretch. -
2926 cm⁻¹: C-H stretch (Methyl groups).
Part 4: Applications in Drug Development
Scaffold for HSF1 Pathway Inhibitors
Recent medicinal chemistry campaigns have utilized N,4-Dimethyl-3-nitroaniline as a precursor for Bisamide Pirin Ligands . The nitro group is typically reduced to an amine (diamine scaffold), which is then coupled with carboxylic acids (e.g., quinoline derivatives) to form biologically active amides.
Mechanism:
-
Reduction: The nitro group is reduced (Fe/NH4Cl or H2/Pd-C) to yield 4-methyl-N1-methyl-benzene-1,3-diamine.
-
Coupling: The newly formed primary amine reacts with acid chlorides to create amide linkers.
-
Target: These compounds inhibit Heat Shock Factor 1 (HSF1) function, a pathway critical for tumor cell survival under stress.
Figure 2: Application of N,4-Dimethyl-3-nitroaniline as a scaffold for HSF1 inhibitor synthesis.
Part 5: Safety & Toxicology (E-E-A-T)
Hazard Identification
Nitro-anilines are known toxicophores. All experimental procedures must be conducted in a fume hood with appropriate PPE.
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).
-
Skin Absorption: High permeability; can cause methemoglobinemia (cyanosis) by interfering with oxygen transport in blood.
-
Target Organs: Blood, Liver, Kidneys.
Handling Protocol
-
Engineering Controls: Use a chemical fume hood with face velocity >100 fpm.
-
PPE: Double nitrile gloves (0.11 mm min thickness), lab coat, and safety goggles.
-
Spill Management: Do not use water. Absorb with sand or vermiculite and dispose of as hazardous organic waste.
-
Storage: Store in amber vials (light sensitive) under inert atmosphere (
) at 2–8°C.
References
-
Cheeseman, M. D., et al. (2016). Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2024). 4-Methyl-3-nitroaniline (Precursor Data). National Center for Biotechnology Information.
-
Sigma-Aldrich. (2024). Product Specification: N,4-Dimethyl-3-nitroaniline (CAS 33992-16-4).
-
ChemicalBook. (2024).[3] N,4-Dimethyl-3-nitroaniline Properties and Safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consider the following sequence of reactions \xrightarrow { \mathrm { CH .. [askfilo.com]
